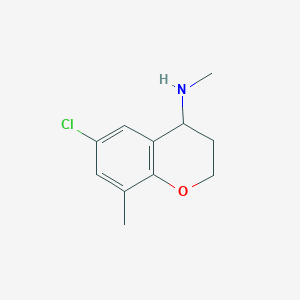

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine

Description

6-Chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is a chromen/chroman derivative characterized by a bicyclic benzopyran scaffold. Key structural features include:

- Chlorine substitution at position 6 of the aromatic ring.

- Methyl groups at position 8 (aromatic ring) and on the amine nitrogen (N-methyl).

- A saturated 3,4-dihydro-2H-chromen backbone, conferring partial rigidity.

Properties

IUPAC Name |

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-7-5-8(12)6-9-10(13-2)3-4-14-11(7)9/h5-6,10,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGKEKXMWWBAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153404-46-6 | |

| Record name | 6-chloro-N,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized using a suitable acid catalyst to yield the desired chromene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene derivative.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of chromene-quinone derivatives.

Reduction: Formation of dihydrochromene derivatives.

Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Chloro-N,N-Dimethyl-3,4-dihydro-2H-chromen-4-amine

(4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

- Structural Difference : Trifluoromethyl (CF₃) at position 8 (vs. methyl in the target compound).

- Properties: Enhanced metabolic stability and electron-withdrawing effects from CF₃, improving resistance to oxidative degradation. Higher bioavailability in pharmacokinetic studies compared to non-fluorinated analogues .

6,8-Dichloro-N-Methyl-3,4-dihydro-2H-chromen-3-amine

- Structural Difference : Dichloro substitution (positions 6 and 8) and amine at position 3 (vs. 4 in the target compound).

- Toxicity : Requires stringent safety protocols (GHS hazard classification), indicating higher reactivity or toxicity .

- Applications : Explored as a precursor in agrochemicals due to halogenated aromatic systems .

(4S)-5,8-Difluoro-3,4-dihydro-2H-chromen-4-amine Hydrochloride

6-Chloro-N-(3,4-dihydro-2H-chromen-4-yl)pyrimidin-4-amine

- Structural Difference : Pyrimidine ring fused to chromen-4-amine.

- Bioactivity : Dual heterocyclic system may enhance binding to kinase targets, as seen in kinase inhibitor drug candidates .

Comparative Data Table

Key Research Findings

- Synthetic Challenges : The target compound’s synthesis requires precise control of methylation and chlorination steps, similar to methods in for 5-alkoxy-chromen-8-amines .

- Structure-Activity Relationships (SAR) :

- Chlorine at position 6 enhances electrophilic interactions in biological targets (e.g., enzyme active sites).

- Methyl groups (N and C8) balance steric effects and lipophilicity, critical for optimizing drug-likeness .

Biological Activity

6-Chloro-N,8-dimethyl-3,4-dihydro-2H-chromen-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C11H14ClNO

- CAS Number : 1153404-46-6

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that chromene derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating related signaling pathways such as PI3K/Akt and NF-kB .

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting a potential role in treating infections .

- Anti-inflammatory Effects : Similar compounds have been noted to reduce pro-inflammatory cytokines and inhibit inflammatory pathways .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

-

Anticancer Activity in Xenograft Models :

In vivo studies using xenograft models have shown that treatment with related compounds at doses of 150 mg/kg can significantly reduce tumor mass. This reduction was associated with decreased expression of Cyclin D1 and Sp1 in tumor tissues, indicating a potential pathway for therapeutic intervention . -

Antimicrobial Efficacy :

A series of derivatives were tested against fungal strains such as Aspergillus fumigatus and Geotrichum candidum, where the compounds exhibited inhibitory zones comparable to established antifungal drugs. The minimum inhibitory concentration (MIC) values ranged from 1.95 to 3.9 µg/mL, showcasing their potential as antimicrobial agents . -

Cytotoxicity Profiling :

The cytotoxic effects were evaluated across different cancer cell lines including HCT116 and MCF-7. Compounds derived from this class showed IC50 values ranging from 4.35 to 5.54 µg/mL, highlighting their selective toxicity towards cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.